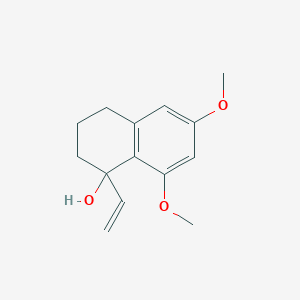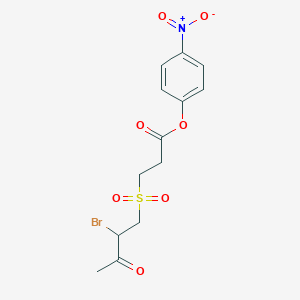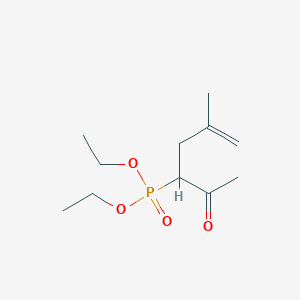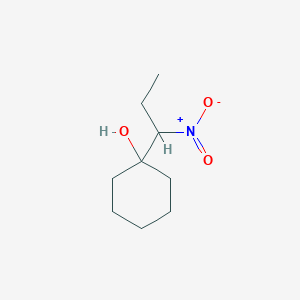
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thione group at the 2-position and the ethenyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can be achieved through several methods:
-
Skraup Synthesis: : This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
-
Doebner-Miller Synthesis: : This method involves the reaction of aniline with an aldehyde and pyruvic acid in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoline ring.
-
Friedländer Synthesis: : This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form the corresponding quinoline-2-thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The ethenyl group at the 3-position can undergo electrophilic substitution reactions. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Quinoline-2-thiol.
Substitution: Halogenated quinoline derivatives, sulfonylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
-
Material Science: : The compound can be used in the synthesis of organic semiconductors and light-emitting diodes due to its conjugated system.
-
Catalysis: : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
-
Biological Studies: : The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.
-
Reactive Oxygen Species (ROS) Generation: : The compound can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-dimethylquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.
2-methylquinoline-3-thione: Lacks the ethenyl group, affecting its biological activity and chemical reactivity.
3-ethenylquinoline-2-thione: Lacks the methyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in medicinal chemistry, material science, and catalysis.
Eigenschaften
CAS-Nummer |
59280-88-5 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H13NS/c1-4-10-9(3)11-6-5-8(2)7-12(11)14-13(10)15/h4-7H,1H2,2-3H3,(H,14,15) |
InChI-Schlüssel |
GCTNTLDMZTUHPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C(=S)N2)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)




![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)



![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

